Product packaging for 1,4-Bis(pyrrolidin-1-ylmethyl)naphthalene(Cat. No.:CAS No. 307326-20-1)

1,4-Bis(pyrrolidin-1-ylmethyl)naphthalene

Cat. No.: B2456903
CAS No.: 307326-20-1
M. Wt: 294.442
InChI Key: VCYKVXBJXTXGNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Naphthalene (B1677914) as a Core Aromatic System in Contemporary Chemical Research

Naphthalene, a polycyclic aromatic hydrocarbon (PAH) composed of two fused benzene (B151609) rings, is a cornerstone in the study of organic chemistry. vedantu.comfiveable.me Its structure is characterized by a planar, unsaturated system of 10 π-electrons, which imparts significant aromatic stability. vedantu.com This extended π-system also makes naphthalene a chromophore, meaning it can absorb and emit light, a property exploited in the development of dyes and optical materials.

In contemporary chemical research, naphthalene serves as a fundamental building block for a diverse array of more complex molecules. numberanalytics.com Its reactivity is greater than that of benzene, allowing for a range of chemical modifications, including electrophilic substitution reactions like nitration and halogenation. numberanalytics.commsu.edu This versatility makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers. fiveable.menumberanalytics.com The rigid and planar nature of the naphthalene core provides a well-defined three-dimensional structure, which is a desirable feature in the design of molecules intended to interact with biological targets or to self-assemble into ordered materials.

The Role of Pyrrolidine (B122466) Moieties as Privileged Scaffolds in Molecular Design

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This term denotes a molecular framework that is capable of binding to multiple biological targets, making it a recurring motif in a large number of bioactive compounds. In fact, the pyrrolidine nucleus is one of the most common five-membered non-aromatic nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov

The significance of the pyrrolidine scaffold stems from several key features. Its non-planar, puckered three-dimensional structure allows for the precise spatial orientation of substituents, which is crucial for optimizing interactions with biological macromolecules like proteins and nucleic acids. researchgate.net The nitrogen atom within the ring can act as a hydrogen bond acceptor and a center of basicity, further enhancing its binding capabilities. nih.gov Furthermore, the pyrrolidine ring is a common feature in a variety of natural products, particularly alkaloids, which have a long history of use in medicine. nih.gov

Structural Rationale and Research Significance of 1,4-Bis(pyrrolidin-1-ylmethyl)naphthalene

The research significance of this compound, while not extensively documented in dedicated studies, can be inferred from the properties of its components. The presence of two basic nitrogen atoms from the pyrrolidine rings suggests that this molecule could act as a bidentate ligand, capable of coordinating to metal centers. Such compounds are of interest in catalysis and materials science. In the context of medicinal chemistry, the combination of a hydrophobic naphthalene core with hydrophilic and basic pyrrolidine moieties could impart amphiphilic character to the molecule, potentially influencing its pharmacokinetic properties. The flexible methylene (B1212753) linkers connecting the pyrrolidine rings to the naphthalene core allow for conformational freedom, which could be advantageous for binding to biological targets.

The synthesis of this compound would likely involve the reaction of 1,4-bis(halomethyl)naphthalene with pyrrolidine. This type of nucleophilic substitution is a common and efficient method for constructing such molecules.

While specific research findings on this compound are limited, its structure provides a compelling platform for further investigation. The convergence of a rigid aromatic core and flexible, functional saturated heterocycles offers a rich area for exploration in the development of new functional molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26N2 B2456903 1,4-Bis(pyrrolidin-1-ylmethyl)naphthalene CAS No. 307326-20-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[[4-(pyrrolidin-1-ylmethyl)naphthalen-1-yl]methyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2/c1-2-8-20-18(16-22-13-5-6-14-22)10-9-17(19(20)7-1)15-21-11-3-4-12-21/h1-2,7-10H,3-6,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYKVXBJXTXGNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C3=CC=CC=C23)CN4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1,4 Bis Pyrrolidin 1 Ylmethyl Naphthalene and Analogous Naphthalene Pyrrolidine Systems

Direct Aminomethylation Approaches for Naphthalene (B1677914) Derivatives

Direct aminomethylation provides a straightforward route to 1,4-Bis(pyrrolidin-1-ylmethyl)naphthalene. This strategy typically involves the synthesis of an electrophilic naphthalene precursor, which then undergoes nucleophilic substitution with pyrrolidine (B122466).

Reaction of 1,4-Bis(chloromethyl)naphthalene (B50580) with Pyrrolidine and Optimized Conditions

The key precursor for this route is 1,4-Bis(chloromethyl)naphthalene. ontosight.ai This compound is synthesized via the chloromethylation of naphthalene. The synthesis involves reacting naphthalene with paraformaldehyde and a mixture of acids, including glacial acetic acid, phosphoric acid, and concentrated hydrochloric acid. nih.govresearchgate.net The mixture is heated with vigorous stirring to promote the electrophilic substitution that attaches the chloromethyl groups to the naphthalene ring. nih.govresearchgate.net The resulting solid product is then isolated and purified. nih.govresearchgate.net It is worth noting that during the chloromethylation of naphthalene, bis-(chloromethyl) naphthalene is often formed as a residue alongside the primary product, 1-chloromethylnaphthalene. orgsyn.org

Synthesis of 1,4-Bis(chloromethyl)naphthalene
ReactantsReagents/SolventsConditionsOutcomeReference
Naphthalene, ParaformaldehydeGlacial Acetic Acid, H₃PO₄, Concentrated HClHeated in a water bath at 358 K for 2 hours with vigorous stirringSolid 1,4-Bis(chloromethyl)naphthalene isolated and purified nih.govresearchgate.net

Once 1,4-Bis(chloromethyl)naphthalene is obtained, it serves as the electrophile in a nucleophilic substitution reaction with pyrrolidine. In this step, the nitrogen atom of the pyrrolidine ring acts as a nucleophile, attacking the benzylic carbon of the chloromethyl group and displacing the chloride leaving group. To achieve the desired disubstituted product, a molar excess of pyrrolidine is typically used to ensure both chloromethyl groups react. The reaction is generally carried out in a suitable solvent and may require heating to proceed at an optimal rate.

Exploration of Solvents and Bases in Aminomethylation Reactions

The choice of solvent is critical in nucleophilic substitution reactions. For the reaction between 1,4-Bis(chloromethyl)naphthalene and pyrrolidine, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) are often favored. These solvents can effectively solvate the cationic intermediates without strongly hydrogen-bonding to the nucleophile, thus preserving its reactivity. The optimization of reaction conditions often involves screening various solvents to find the one that provides the highest yield and purity of the desired product. nih.gov

A base is often included in the reaction mixture to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the substitution reaction. The formation of HCl can protonate the pyrrolidine, rendering it non-nucleophilic. A non-nucleophilic base, such as triethylamine (B128534) or potassium carbonate, is commonly used to scavenge the acid without competing with pyrrolidine in the primary reaction. In some cases, an excess of pyrrolidine itself can serve as the base. The selection of an appropriate base and solvent system is crucial for maximizing the yield of this compound. nih.gov

Mannich-Type Reactions in the Construction of Naphthalene-Aminomethyl Derivatives

The Mannich reaction is a powerful carbon-carbon bond-forming reaction that provides an alternative pathway for the aminomethylation of activated aromatic rings, such as naphthalene derivatives with electron-donating groups.

Application of Formaldehyde (B43269) and Secondary Diamines in Aminomethylation

The classic Mannich reaction involves the condensation of a compound with an active hydrogen atom, formaldehyde, and a secondary amine. In the context of naphthalene derivatives, activated substrates like dihydroxynaphthalenes can be used. For example, the reaction of 2,7-dihydroxynaphthalene (B41206) with formaldehyde and a secondary amine like piperidine (B6355638) or morpholine (B109124) leads to bis(aminomethylated) products. researchgate.net This demonstrates a viable route for introducing two aminomethyl groups onto the naphthalene core.

The reaction proceeds through the formation of an Eschenmoser's salt-like iminium ion from the reaction of formaldehyde and the secondary amine. The electron-rich naphthalene ring then attacks the iminium ion in an electrophilic aromatic substitution, resulting in the attachment of the aminomethyl group. By using two equivalents of formaldehyde and the amine, disubstitution can be achieved.

Mannich-Type Bis(aminomethylation) of Dihydroxynaphthalenes
Naphthalene SubstrateAmineReagentsSolventOutcomeReference
1,3-DihydroxynaphthalenePiperidineFormalinMethanol2,4-Bis(piperidinomethyl)naphthalene-1,3-diol (Yield: 92%) researchgate.net
2,7-DihydroxynaphthalenePiperidineFormalinMethanol1,8-Bis(piperidinomethyl)naphthalene-2,7-diol researchgate.net

Catalytic Strategies and Activators in Mannich Aminomethylation

The efficiency of Mannich reactions can often be improved through the use of catalysts. Acid catalysts are commonly employed to facilitate the formation of the reactive iminium ion. While the reaction can proceed without a catalyst, activators can significantly simplify the synthetic procedures and increase the yields of the target compounds. The specific catalytic strategy depends on the reactivity of the naphthalene substrate and the amine component.

Alternative Synthetic Routes to Naphthalene-Pyrrolidine Architectures

Beyond direct aminomethylation and Mannich reactions, other advanced synthetic methodologies can be envisioned for constructing naphthalene-pyrrolidine systems, offering access to a wider range of structural analogs.

One innovative approach involves the skeletal editing of related heterocyclic systems. For instance, a method has been developed for the synthesis of substituted naphthalenes through a nitrogen-to-carbon single-atom transmutation in isoquinolines. nih.gov This reaction uses a phosphonium (B103445) ylide as a carbon source and proceeds through ring-opening, 6π-electrocyclization, and elimination steps. nih.gov While not a direct route to the target compound, this strategy highlights the potential for creating functionalized naphthalene cores from different precursors.

Domino reactions also provide an efficient means of assembling complex molecular architectures. Highly functionalized naphthalenes can be synthesized through domino reactions between Morita–Baylis–Hillman (MBH) acetates and active methylene (B1212753) compounds. nih.gov This approach allows for the rapid construction of the naphthalene ring system with various substituents, which could then be further elaborated to include the desired pyrrolidine moieties.

Aminomethylation/Hydrogenolysis as a Strategy for Structural Diversification

One of the primary routes for the synthesis of this compound involves a two-step process beginning with the chloromethylation of naphthalene, followed by nucleophilic substitution with pyrrolidine. This approach allows for the introduction of the pyrrolidin-1-ylmethyl moieties at the 1 and 4 positions of the naphthalene ring.

A key intermediate in this synthesis is 1,4-bis(chloromethyl)naphthalene. This precursor can be synthesized from naphthalene through a reaction with paraformaldehyde in the presence of a mixture of acids, such as glacial acetic acid, phosphoric acid, and hydrochloric acid. The reaction is typically carried out by heating the mixture with vigorous stirring. nih.gov The resulting solid product can be isolated and purified by washing with water, ether, and n-hexane, followed by recrystallization. nih.gov

Once the 1,4-bis(chloromethyl)naphthalene intermediate is obtained, the next step is the nucleophilic substitution reaction with pyrrolidine. In this reaction, the lone pair of electrons on the nitrogen atom of pyrrolidine attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion and forming the desired C-N bond. This reaction is typically carried out in a suitable solvent and may be facilitated by a base to neutralize the hydrogen chloride generated during the reaction. The reaction of two equivalents of pyrrolidine with one equivalent of 1,4-bis(chloromethyl)naphthalene yields this compound.

An alternative aminomethylation approach is the Mannich reaction, which is a three-component condensation reaction involving a compound with an active hydrogen (like naphthalene), an aldehyde (such as formaldehyde), and a secondary amine (in this case, pyrrolidine). acs.org This reaction directly introduces an aminomethyl group onto the naphthalene ring. For the synthesis of the target compound, a double Mannich reaction would be required. The mechanism involves the formation of an iminium ion from the amine and aldehyde, which is then attacked by the nucleophilic naphthalene ring. acs.org While this method offers a more direct route, controlling the regioselectivity to obtain the 1,4-disubstituted product can be challenging.

The following table summarizes the key reactants and intermediates in the synthesis of this compound via the chloromethylation and subsequent substitution route.

Compound Name Molecular Formula Role in Synthesis
NaphthaleneC₁₀H₈Starting material
Paraformaldehyde(CH₂O)nReagent for chloromethylation
1,4-Bis(chloromethyl)naphthaleneC₁₂H₁₀Cl₂Key intermediate
PyrrolidineC₄H₉NNucleophile for substitution
This compoundC₂₀H₂₆N₂Final product

Pyrrolidine Ring Formation via Glycine-Based Cycloaddition Reactions for Related Systems

While the aminomethylation strategy builds the C-N bond using a pre-existing pyrrolidine ring, an alternative approach involves the construction of the pyrrolidine ring itself on a naphthalene-containing scaffold. A powerful method for synthesizing pyrrolidine rings is the [3+2] cycloaddition reaction. mdpi.comnih.gov Glycine (B1666218) and its derivatives are versatile starting materials for generating azomethine ylides, which are 1,3-dipoles that can react with dipolarophiles (such as alkenes) to form five-membered heterocyclic rings like pyrrolidine. mdpi.comnih.gov

This methodology can be applied to synthesize analogous naphthalene-pyrrolidine systems. The synthesis would begin with a naphthalene derivative containing a suitable dipolarophile, such as a vinyl group. The azomethine ylide is generated in situ from glycine or a glycine derivative, often through decarboxylation in the presence of an aldehyde or ketone. mdpi.com The subsequent [3+2] cycloaddition of the azomethine ylide to the naphthalene-appended alkene would lead to the formation of a pyrrolidine ring directly attached to the naphthalene system.

This approach offers a high degree of flexibility and control over the stereochemistry of the resulting pyrrolidine ring, which is a significant advantage in the synthesis of complex molecules. mdpi.com The reaction conditions can be tuned to favor the formation of specific stereoisomers. This method is particularly useful for creating polysubstituted pyrrolidines with high efficiency and atom economy. mdpi.com

The table below outlines the general components involved in the glycine-based [3+2] cycloaddition for the synthesis of naphthalene-pyrrolidine systems.

Component Function Example
Naphthalene DerivativeProvides the core scaffold and the dipolarophile1-Vinylnaphthalene
Glycine or Glycine DerivativePrecursor to the azomethine ylide (1,3-dipole)Glycine, Glycine esters
Aldehyde or KetoneReacts with glycine to form the azomethine ylideFormaldehyde, Benzaldehyde
Resulting SystemContains a newly formed pyrrolidine ring attached to the naphthalene coreNaphthalene-substituted pyrrolidine

This synthetic strategy highlights the versatility of cycloaddition reactions in constructing complex heterocyclic systems and provides a powerful alternative to traditional substitution-based methods for accessing naphthalene-pyrrolidine structures.

Advanced Spectroscopic and Structural Characterization Techniques Applied to 1,4 Bis Pyrrolidin 1 Ylmethyl Naphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical structure, connectivity, and dynamics of the compound.

The ¹H NMR spectrum of 1,4-Bis(pyrrolidin-1-ylmethyl)naphthalene is expected to show distinct signals corresponding to the different types of protons in the molecule: those on the naphthalene (B1677914) core, the methylene (B1212753) bridges, and the pyrrolidine (B122466) rings.

Due to the molecule's symmetry, the number of unique proton signals would be simplified. The naphthalene ring has two types of aromatic protons. The methylene protons connecting the naphthalene to the pyrrolidine rings would give rise to a single sharp signal. The pyrrolidine rings contain two sets of chemically distinct methylene protons.

The anticipated signals would be:

Aromatic Protons: The protons at positions 2, 3, 6, and 7 of the naphthalene ring are chemically equivalent and would appear as one multiplet, often resembling a doublet of doublets. Similarly, the protons at positions 5 and 8 are equivalent and would produce a separate multiplet.

Methylene Bridge Protons (-CH₂-): The four protons of the two methylene bridges are equivalent due to symmetry and free rotation. They are expected to appear as a sharp singlet, shifted downfield due to the influence of the adjacent aromatic ring and nitrogen atom.

Pyrrolidine Protons: The protons on the pyrrolidine rings would produce two multiplets. The four protons adjacent to the nitrogen atom (α-protons) would be in one chemical environment, while the four protons at the β-positions would be in another.

The following table details the predicted ¹H NMR chemical shifts and multiplicities for the compound.

Proton Type Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Number of Protons
Naphthalene H-2, H-3, H-6, H-77.40 - 7.60Multiplet (m)4H
Naphthalene H-5, H-87.90 - 8.10Multiplet (m)2H
Naphthyl-CH₂ -N3.80 - 4.00Singlet (s)4H
N-CH₂ -CH₂ (α-protons)2.60 - 2.80Multiplet (m)8H
N-CH₂-CH₂ (β-protons)1.70 - 1.90Multiplet (m)8H

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Based on its symmetrical structure, this compound is expected to exhibit six distinct signals.

The expected carbon signals are:

Naphthalene Carbons: Three signals for the naphthalene core. One for the two carbons bearing the substituents (C-1, C-4), one for the four carbons adjacent to the bridgehead (C-2, C-3, C-6, C-7), one for the two remaining outer carbons (C-5, C-8), and one for the two bridgehead carbons (C-9, C-10).

Methylene Bridge Carbon: A single signal for the two equivalent methylene carbons.

Pyrrolidine Carbons: Two signals corresponding to the α- and β-carbons of the two equivalent pyrrolidine rings.

The following table outlines the predicted ¹³C NMR chemical shifts.

Carbon Type Predicted Chemical Shift (δ, ppm)
Naphthalene C -1, C -4134.0 - 136.0
Naphthalene C -9, C -10131.0 - 133.0
Naphthalene C -2, C -3, C -6, C -7125.0 - 127.0
Naphthalene C -5, C -8123.0 - 125.0
Naphthyl-CH₂ -N55.0 - 58.0
N -CH₂ -CH₂ (α-carbons)53.0 - 55.0
N-CH₂-CH₂ (β-carbons)23.0 - 25.0

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. The molecular formula of this compound is C₂₀H₂₈N₂. Its monoisotopic mass would be calculated to be approximately 296.2252 g/mol . In an electron ionization (EI) mass spectrum, a strong molecular ion peak (M⁺˙) would be expected at m/z ≈ 296.

The fragmentation of this molecule would likely proceed via pathways that generate stable ions. Key predicted fragmentation patterns include:

Benzylic Cleavage: The most probable initial fragmentation would be the cleavage of the C-C bond between the methylene bridge and the naphthalene ring, or the C-N bond of the pyrrolidine. Cleavage of the pyrrolidinomethyl group would lead to a highly stable naphthylmethyl cation.

Loss of Pyrrolidine: A common fragmentation pathway would involve the loss of a pyrrolidine radical, followed by rearrangement.

The table below lists the predicted m/z values for the molecular ion and key fragments.

Ion/Fragment Formula Predicted m/z Description
Molecular Ion [M]⁺˙[C₂₀H₂₈N₂]⁺˙296.2Parent molecular ion
[M - C₄H₈N]⁺[C₁₆H₁₉N]⁺225.1Loss of a pyrrolidinyl radical
[C₁₁H₉]⁺[C₁₁H₉]⁺141.1Naphthylmethyl cation
[C₄H₈N]⁺[C₄H₈N]⁺70.1Pyrrolidinyl cation

X-ray Crystallography for Solid-State Structure and Conformational Analysis

X-ray crystallography would provide unambiguous proof of the molecular structure, including bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the crystal lattice.

The five-membered pyrrolidine ring is not planar and adopts puckered conformations to minimize steric and torsional strain. The two most common conformations are the "envelope" (Cₛ symmetry), where one atom is out of the plane of the other four, and the "twist" (C₂ symmetry), where two adjacent atoms are displaced on opposite sides of the plane formed by the other three. The specific conformation adopted by the pyrrolidine rings in this compound would be determined by the crystal packing forces and any intramolecular interactions. Without experimental data, it is not possible to definitively assign a conformation, but analysis of related structures suggests a twist or envelope form is highly probable.

The structure of this compound lacks conventional hydrogen bond donors (like O-H or N-H groups). Therefore, classical intramolecular hydrogen bonding is not expected to be a feature of its solid-state structure.

However, other non-covalent interactions would be crucial in dictating the molecular conformation and crystal packing. These could include:

Intramolecular C-H···π interactions: The protons of the pyrrolidine rings or the methylene bridges could potentially interact with the electron-rich π-system of the naphthalene core, influencing the orientation of the side chains.

A definitive analysis of these subtle but important interactions would require successful single-crystal X-ray diffraction analysis.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. For the compound this compound, the IR spectrum provides a unique fingerprint, revealing characteristic vibrations of its constituent parts: the naphthalene aromatic system, the pyrrolidine rings, and the methylene bridges connecting them. Analysis of the spectrum allows for the confirmation of the compound's structural integrity by identifying the specific vibrational modes associated with its chemical bonds.

Detailed examination of the IR spectrum of this compound would reveal several key absorption bands. The aromatic C-H stretching vibrations of the naphthalene ring are expected in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically appear between 1650 and 1450 cm⁻¹. Out-of-plane C-H bending vibrations are also characteristic of the substitution pattern on the naphthalene core and are anticipated at lower frequencies.

The aliphatic C-H stretching vibrations from the pyrrolidine rings and the methylene groups are expected in the 2975-2850 cm⁻¹ range. The presence of the tertiary amine within the pyrrolidine ring and its connection to the methylene group will give rise to C-N stretching vibrations, which are typically observed in the 1250-1020 cm⁻¹ region. The bending vibrations for the CH₂ groups (scissoring) are expected around 1465 cm⁻¹.

The following table summarizes the predicted characteristic IR absorption bands for this compound based on the expected functional groups.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹) Intensity Functional Group Vibrational Mode
3100-3000 Medium to Weak Aromatic C-H Stretching
2975-2850 Strong Aliphatic C-H (CH₂) Stretching
1650-1450 Medium to Weak Aromatic C=C Stretching
~1465 Medium Methylene (CH₂) Scissoring (Bending)
1250-1020 Medium C-N Stretching
900-675 Strong Aromatic C-H Out-of-plane Bending

Computational and Theoretical Investigations of 1,4 Bis Pyrrolidin 1 Ylmethyl Naphthalene

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, varying in their level of theory and computational cost, can predict a wide range of molecular attributes, from geometric parameters to electronic behavior.

Semi-Empirical Methods (e.g., AM1) for Conformational Preferences

For a molecule like 1,4-Bis(pyrrolidin-1-ylmethyl)naphthalene, with its flexible pyrrolidinylmethyl side chains, a conformational search using a semi-empirical method like AM1 would be the first step in identifying low-energy conformers. The rotation around the various single bonds would be systematically explored to locate geometries that represent energy minima. The relative energies of these conformers would provide an initial understanding of the molecule's preferred shapes under vacuum conditions.

Density Functional Theory (DFT) for Electronic Properties and Reaction Pathways

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational efficiency. It is used to investigate the electronic properties and reactivity of molecules. In a study on a related naphthalene-based ligand, N,N′-(naphthalene-1,5-diyl) bis(1-(pyridin-2-yl) methanimine), DFT calculations were employed to investigate the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and charge distribution. mdpi.com Such analyses provide insights into the molecule's electronic behavior and reactivity. nih.gov

For this compound, DFT calculations could be used to determine key electronic properties. The HOMO-LUMO energy gap, for instance, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A small energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. nih.gov Furthermore, the distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify electron-rich and electron-poor regions, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a means to study the behavior of molecules over time, offering insights into their dynamic nature and interactions with their environment.

Prediction of Stable Conformers and Tautomeric Forms

Building upon initial conformational searches with semi-empirical methods, more accurate methods like DFT can be used to refine the geometries and relative energies of the most stable conformers. For a related compound, 1,5-Bis(2,5-dimethyl-1H-pyrrol-1-yl)naphthalene, quantum chemical calculations using the Hartree-Fock method were performed to gain insight into its molecular geometry. nih.gov The study calculated a dihedral angle that was closer to the ideal value than the experimental value observed in the solid state, suggesting crystal packing effects can influence molecular geometry. nih.gov

For this compound, identifying the stable conformers is crucial as the spatial arrangement of the pyrrolidine (B122466) rings relative to the naphthalene (B1677914) core can significantly influence its properties and biological activity. While tautomerism is less likely in this specific molecule, in other naphthalene derivatives, such as those with hydroxyl groups, the study of enol-imine and keto-enamine tautomers is important. nih.gov

In Silico Ligand-Target Docking for Mechanistic Insights

In silico ligand-target docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand the interaction between a ligand and its protein target.

While no specific docking studies for this compound were found, the methodology has been applied to a variety of naphthalene derivatives to explore their potential as therapeutic agents. For instance, docking studies have been performed on 1,4-naphthoquinone (B94277) derivatives to assess their binding affinities and interactions with protein targets. ijfmr.com In another study, newly synthesized naphthalene-based compounds were docked against the SARS-CoV-2 Papain-like protease to evaluate their inhibition potential. nih.gov These studies demonstrate how molecular docking can provide valuable mechanistic insights at the molecular level. For this compound, docking studies could be employed to predict its binding mode within the active site of a relevant biological target, thereby guiding the design of more potent analogs.

Structure-Activity Relationship (SAR) Studies Leveraging Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational approaches play a significant role in modern SAR studies by quantifying the relationship between molecular descriptors and activity.

Although specific computational SAR studies for this compound are not detailed in the available literature, the general principles are well-established. For a series of substituted 1,4-naphthoquinones, SAR studies were conducted to investigate their anticancer properties. nih.gov Such studies typically involve the generation of a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a series of compounds and then using statistical methods to correlate these descriptors with their measured biological activity. This can lead to the development of a Quantitative Structure-Activity Relationship (QSAR) model. A QSAR model for naphthalene-1,4-dione analogs was developed to explore their antitubercular activity, identifying key physicochemical parameters that influence their efficacy. researchgate.net

For this compound, a computational SAR study would involve synthesizing and testing a library of analogs with modifications to the naphthalene core or the pyrrolidine rings. By calculating various molecular descriptors for these analogs and correlating them with their biological activities, a predictive QSAR model could be developed. This model would be instrumental in the rational design of new derivatives with improved potency and selectivity.

Chemical Reactivity and Transformations of 1,4 Bis Pyrrolidin 1 Ylmethyl Naphthalene

Oxidation Pathways and Derivatization

The oxidation of 1,4-Bis(pyrrolidin-1-ylmethyl)naphthalene can lead to the formation of valuable naphthoquinone derivatives. The course of the oxidation and the nature of the resulting products are highly dependent on the oxidizing agent employed and the reaction conditions.

Formation of Naphthoquinone Derivatives through Oxidation Reactions

The naphthalene (B1677914) core of this compound is susceptible to oxidation to form 1,4-naphthoquinone (B94277) structures. This transformation is a common reaction for naphthalene and its derivatives. numberanalytics.com Various oxidizing agents can be employed for this purpose, including ceric ammonium (B1175870) sulfate, chromium trioxide, and catalytic oxidation systems. rsc.orggoogle.comrsc.org The industrial synthesis of 1,4-naphthoquinone often involves the aerobic oxidation of naphthalene over a vanadium oxide catalyst. google.com

In the context of this compound, the oxidation would not only transform the naphthalene ring but could also affect the pyrrolidin-1-ylmethyl side chains. The presence of the basic nitrogen atoms in the pyrrolidine (B122466) rings might influence the reaction, potentially requiring specific conditions to achieve the desired naphthoquinone product while preserving or modifying the side chains as intended. The reaction can be conceptually represented as follows:

Reaction Scheme: Oxidation to a Naphthoquinone Derivative

Investigation of Regioselectivity under Varied Oxidative Conditions

The regioselectivity of the oxidation of substituted naphthalenes is a critical aspect. For 1,4-disubstituted naphthalenes, oxidation typically yields the corresponding 1,4-naphthoquinone. The substituents on the ring can influence the rate and selectivity of the oxidation process. While specific studies on this compound are not prevalent, the general principles of naphthalene oxidation suggest that the reaction would proceed to form the 1,4-dione.

Different oxidative conditions can be explored to optimize the yield and purity of the resulting naphthoquinone. For instance, the use of milder oxidizing agents might allow for the selective oxidation of the naphthalene core without significant degradation of the pyrrolidin-1-ylmethyl side chains. Conversely, stronger oxidizing conditions could lead to the formation of phthalic anhydride (B1165640) as a byproduct, a known outcome in the high-temperature oxidation of naphthalene. lookchem.com

Oxidizing SystemPotential ProductKey Considerations
Ceric Ammonium Sulfate1,4-Naphthoquinone derivativeStoichiometric amounts are often required. rsc.org
Chromium Trioxide1,4-Naphthoquinone derivativeA classic but less environmentally friendly method.
Vanadium Oxide (catalytic, with O₂)1,4-Naphthoquinone or Phthalic AnhydrideReaction temperature influences product distribution. google.comlookchem.com

Reduction Reactions of the Naphthalene Core and Functional Groups

The reduction of the naphthalene moiety in this compound can yield dihydro- or tetrahydronaphthalene derivatives, thereby altering the aromaticity and planarity of the core structure.

Synthesis of Reduced Naphthalene Derivatives via Selective Reduction

The naphthalene ring system can be selectively reduced to either 1,4-dihydronaphthalene (B28168) or 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin) derivatives depending on the choice of reducing agent and reaction conditions. youtube.com For instance, the Birch reduction, which typically employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol proton source, is a common method for the partial reduction of aromatic rings. huji.ac.il The reduction of naphthalene with sodium and ethanol (B145695) tends to yield 1,4-dihydronaphthalene, while using sodium and an alcohol like 1-pentanol (B3423595) can lead to the formation of tetralin. youtube.com

Applying these methods to this compound would likely result in the corresponding reduced naphthalene derivatives. The pyrrolidin-1-ylmethyl groups are generally stable under these reducing conditions.

Reaction Scheme: Reduction of the Naphthalene Core

Mechanistic Examination of Reducing Agent Effects

The mechanism of reduction and the resulting product distribution are highly dependent on the reducing agent used.

Dissolving Metal Reductions (e.g., Birch Reduction): This method involves the transfer of electrons from the metal to the aromatic ring, followed by protonation. The regioselectivity is governed by the stability of the intermediate radical anion. For naphthalene, this typically leads to reduction in one of the rings. huji.ac.il

Catalytic Hydrogenation: The use of hydrogen gas with a metal catalyst (e.g., nickel, palladium, or platinum) can also effect the reduction of the naphthalene core. The extent of reduction (dihydro-, tetrahydro-, or even decahydronaphthalene) can be controlled by the catalyst, pressure, and temperature. For example, hydrogenation of naphthalene in the presence of a nickel catalyst can produce decalin. youtube.com

Reducing Agent/SystemTypical Product from NaphthalenePotential Product from Target Compound
Sodium in Ethanol1,4-Dihydronaphthalene youtube.com1,4-Bis(pyrrolidin-1-ylmethyl)-1,4-dihydronaphthalene
Sodium in 1-PentanolTetralin youtube.com1,4-Bis(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydronaphthalene
H₂/Nickel CatalystDecalin youtube.com1,4-Bis(pyrrolidin-1-ylmethyl)decalin

Nucleophilic Substitution Reactions Involving Pyrrolidin-1-yl Moieties

The pyrrolidin-1-ylmethyl groups attached to the naphthalene core are, in principle, susceptible to nucleophilic substitution reactions. In such reactions, the pyrrolidine group would act as a leaving group, being displaced by an incoming nucleophile. However, the C-N bond in the benzylic position is generally stable. For a nucleophilic substitution to occur, the nitrogen of the pyrrolidine would likely need to be quaternized to create a better leaving group (a neutral pyrrolidine molecule).

The reaction would proceed via an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile. The benzylic carbocation that would be formed in an SN1 pathway would be stabilized by the naphthalene ring system.

Exchange with Other Amine or Thiol Nucleophiles under Specific Conditions

The core structure of this compound suggests potential for nucleophilic substitution reactions at the benzylic positions, which could lead to the displacement of the pyrrolidine moieties. Such reactions are theoretically plausible, as the naphthalene ring can stabilize a partial positive charge on the benzylic carbons, facilitating nucleophilic attack. However, specific experimental data detailing the successful exchange of the pyrrolidin-1-ylmethyl groups with other amine or thiol nucleophiles are not readily found in the current body of scientific research.

In principle, the reaction would likely require specific conditions to proceed, such as the use of a strong nucleophile and potentially elevated temperatures or the presence of a catalyst to facilitate the departure of the pyrrolidine group, which is a relatively poor leaving group. The nature of the solvent would also play a crucial role in stabilizing the transition state and influencing the reaction rate.

Without experimental validation, any discussion of reaction outcomes, such as yields and product characterization, remains speculative. Further empirical research is necessary to establish the feasibility and optimal conditions for these substitution reactions.

Investigation of Reaction Kinetics and Mechanisms for Substitution

A thorough investigation into the reaction kinetics and mechanisms of substitution for this compound is contingent upon the successful demonstration of such reactions. As of now, detailed kinetic studies, including the determination of rate laws, activation energies, and the influence of reactant concentrations, have not been published.

Mechanistically, a nucleophilic substitution at the benzylic carbon could potentially proceed through either an SN1 or SN2 pathway. An SN1 mechanism would involve the formation of a resonance-stabilized benzylic carbocation intermediate after the departure of the pyrrolidine group. The planarity of the naphthalene ring would contribute to the stability of this intermediate. An SN2 mechanism would entail a direct backside attack by the incoming nucleophile, leading to an inversion of stereochemistry if the benzylic carbon were chiral.

To elucidate the operative mechanism, experiments such as crossover studies, stereochemical analysis, and the study of substituent effects on the reaction rate would be required. Computational modeling could also provide valuable insights into the transition state geometries and energies for the different potential pathways. However, in the absence of foundational experimental data confirming the reactivity, any mechanistic proposal is purely theoretical.

Exploration of 1,4 Bis Pyrrolidin 1 Ylmethyl Naphthalene in Academic Research Applications

Supramolecular Chemistry and Host-Guest Interactions

No academic studies were identified that focus on the application of 1,4-Bis(pyrrolidin-1-ylmethyl)naphthalene in the realm of supramolecular chemistry or host-guest interactions.

There is no available research on the design or synthesis of molecular receptors or sensors that incorporate the this compound scaffold.

No published data could be found detailing the formation of coordination complexes between this compound and various metal centers.

Investigation of Biological Target Interactions and Mechanisms of Action

There is a lack of research in the public domain concerning the investigation of biological target interactions or the mechanisms of action for this compound.

Interaction with G-Quadruplex Nucleic Acid Structures

Naphthalene (B1677914) derivatives, particularly those belonging to the naphthalene diimide (NDI) class, have been extensively investigated for their ability to interact with and stabilize G-quadruplex (G4) structures. nih.gov G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of nucleic acids, which are notably present in regions of the genome associated with cancer, such as telomeres and oncogene promoters. nih.gov The stabilization of these structures by small molecules has emerged as a promising strategy for anticancer therapy. researchgate.net

Assessment of Binding Modes and Stabilization Mechanisms

Naphthalene diimides are a class of small molecules known to recognize, induce, and stabilize G4 structures with high affinity, primarily through π-stacking interactions. nih.gov The planar aromatic core of the NDI scaffold allows it to stack on the external G-quartets of the G-quadruplex structure. nih.gov

Research on a cyclic naphthalene diimide (cyclic NDI, 1), which has structural similarities to this compound, has provided insights into these interactions. This compound was found to bind to G-quadruplexes with affinities in the range of 10⁶–10⁷ M⁻¹ and a 2:1 stoichiometry, suggesting a stacking binding mode. nih.gov Thermal melting studies demonstrated that this cyclic NDI significantly stabilized the G-quadruplex DNA structure. nih.gov Circular dichroism (CD) spectroscopy showed that the compound could induce the formation of different types of G-quadruplex structures. nih.gov

The binding selectivity of these ligands is a crucial aspect of their potential therapeutic application. The cyclic NDI compound 1 exhibited a 270-fold higher selectivity for a specific human telomeric G-quadruplex sequence (a-core) over double-stranded DNA (dsDNA). nih.gov It also showed preferential stabilization of the human telomeric G-quadruplex sequence when compared to other G-quadruplex structures found in promoter regions (c-myc and c-kit). nih.gov This selectivity is attributed to structural features, such as shorter linker substituents, which are expected to reduce binding to dsDNA while enhancing affinity for G-quadruplexes. nih.gov

Ligand-Induced Telomere Damage Mechanisms

The stabilization of G-quadruplexes at telomeres by small molecules can disrupt telomere maintenance, leading to cellular damage. nih.gov Telomeres are protected by a protein complex, and their uncapping can trigger a DNA damage response. nih.gov The binding of G-quadruplex ligands, such as naphthalene diimides, can inhibit the activity of telomerase, an enzyme active in the majority of cancer cells that is responsible for telomere elongation. nih.gov For instance, the cyclic NDI compound 1 was shown to be a potent inhibitor of telomerase, with an IC₅₀ value of 0.9 μM. nih.gov

This inhibition of telomerase activity is a direct consequence of G4 stabilization. nih.gov The stabilized G-quadruplex structure at the telomeric end prevents telomerase from extending the telomere, leading to telomere shortening. nih.gov This process can induce several cellular outcomes detrimental to cancer cells. nih.gov

Mechanistic studies on tetra-substituted naphthalene diimide ligands have identified several principal mechanisms of action that lead to telomere damage:

Telomere uncapping : This initiates a DNA damage response, often characterized by the detection of γ-H2AX foci, and can lead to cellular senescence. nih.govnih.gov

Genomic instability : The uncapped telomeres can lead to telomeric DNA end fusions and the formation of anaphase bridges, causing chromosomal instability. This can result in mitotic catastrophe and, ultimately, apoptosis. nih.gov

Chromosomal instability : The formation of telomere aggregates can also induce chromosomal instability. nih.gov

Modulation of Cellular Processes in In Vitro Systems

Effects on Cell Viability and Apoptosis Induction in Breast Cancer Cell Lines (e.g., MCF-7)

The impact of naphthalene and pyrrolidine-containing compounds on the viability of the human breast cancer cell line MCF-7 has been a subject of investigation. Studies on various pyrrolidine (B122466) compounds have shown their ability to reduce the number of MCF-7 cancer cells. researchgate.net For one such compound, the IC₅₀ value for MCF-7 cells was determined to be 100 µM. researchgate.net

Apoptosis, or programmed cell death, is a key mechanism through which anticancer agents exert their effects. Research on copper(II) complexes incorporating 8-hydroxyquinoline (B1678124) derivatives demonstrated the induction of apoptosis in MCF-7 cells. nih.gov Treatment with these complexes led to cellular detachment, nuclear condensation, and membrane destabilization. nih.gov Flow cytometry analysis confirmed that the complexes prompted early apoptosis in MCF-7 cells. nih.gov For example, after 24 hours of incubation with IC₅₀ concentrations of two different complexes, the total percentages of apoptotic cells were 50% and 45%, respectively. nih.gov

Similarly, a novel derivative of 4,5,6,7-tetrabromo-1H-benzimidazole (TBBi) was found to induce apoptosis in MCF-7 cells more effectively than its parent compound. mdpi.com At tested concentrations, the percentage of apoptotic cells ranged from 28.6% to 54.29%. mdpi.com These findings highlight that compounds with structural motifs similar to those in this compound can effectively reduce cell viability and trigger apoptosis in breast cancer cells.

Table 1: Apoptosis Induction in MCF-7 Cells by Various Compounds

CompoundConcentrationPercentage of Apoptotic CellsSource
Copper(II) Complex 1IC₅₀50% nih.gov
Copper(II) Complex 2IC₅₀45% nih.gov
TBBi Derivative 1Various28.6% - 54.29% mdpi.com
Inhibition of Cell Proliferation and Induction of Cell Cycle Arrest in Prostate Cancer Cell Lines (e.g., PC3)

The effects of various compounds on prostate cancer cell lines, including PC3 and DU145, have been evaluated to understand their antiproliferative mechanisms. A study on the lysine-specific demethylase 1 (LSD1) inhibitor, pargyline (B1678468), demonstrated its ability to inhibit cell viability and proliferation in PC3 and DU145 cells. e-century.us

Flow cytometry analysis revealed that treatment with pargyline resulted in cell cycle arrest. e-century.us Specifically, there was a significant increase in the fraction of cells in the G1 and G2 phases, with a corresponding decrease in the proportion of cells in the S phase. e-century.us This indicates that the compound interferes with the normal progression of the cell cycle, thereby inhibiting proliferation. e-century.us

Similarly, novel synthesized bis-naphthoquinones (BNQ) were shown to induce cytotoxicity against DU145 and PC3 cells. nih.gov Flow cytometry analysis indicated that these compounds promoted cell cycle arrest in the G1/S and G2/M phases and increased the Sub-G1 peak, which is often indicative of apoptotic cells. nih.gov These effects were found to be more selective for the prostate cancer cells compared to non-tumor cells. nih.gov

Table 2: Effects of Pargyline on PC3 Cell Cycle Distribution

Cell Cycle PhaseEffect of Pargyline TreatmentSource
G1 PhaseSignificantly increased fraction of cells e-century.us
S PhaseDecreased proportion of cells e-century.us
G2 PhaseSignificantly increased fraction of cells e-century.us

Mechanistic Studies Against Parasitic Organisms (e.g., Trypanosoma brucei, Leishmania major)

Neglected tropical diseases caused by trypanosomatid parasites like Trypanosoma brucei (the causative agent of African sleeping sickness) and Leishmania major (a causative agent of leishmaniasis) are in urgent need of new therapeutics due to limitations of current treatments. nih.govnih.gov

Naphthalene-based compounds have been identified as potential inhibitors of key parasitic enzymes. One such target is the RNA editing ligase 1 (REL1), a crucial component of the editosome in trypanosomatids. nih.gov REL1 is essential for the survival of T. brucei and has no close human homologues, making it an attractive drug target. nih.gov An ensemble-based virtual screening approach led to the discovery of novel naphthalene-based inhibitors of T. brucei REL1 (TbREL1). nih.gov Computational modeling suggested a unique binding mode for these inhibitors, occupying a newly revealed cleft in the enzyme that is not apparent in its crystal structure. nih.gov This highlights a potential mechanism of action where the compounds interfere with the essential process of mitochondrial mRNA editing in the parasite. nih.gov

Investigation of Selective Toxicity Pathways

There is currently no publicly available research detailing the investigation of selective toxicity pathways of this compound.

Elucidation of Non-G-Quadruplex Mediated Biological Activity

Information regarding the elucidation of non-G-quadruplex mediated biological activity for this compound is not available in the public domain.

Future Directions and Perspectives in 1,4 Bis Pyrrolidin 1 Ylmethyl Naphthalene Research

Development of Novel and Sustainable Synthetic Methodologies

Future synthetic research concerning 1,4-Bis(pyrrolidin-1-ylmethyl)naphthalene is anticipated to prioritize the development of more efficient, cost-effective, and environmentally benign methodologies. Current synthetic routes often rely on multi-step processes that may involve harsh reagents and generate significant waste. The principles of green chemistry are expected to drive innovation in this area, focusing on atom economy and the use of renewable resources. ontosight.ai

Promising avenues for exploration include:

Flow Chemistry: The application of continuous flow synthesis could offer enhanced control over reaction parameters, leading to higher purity products and safer reaction conditions.

Microwave-Assisted Synthesis: This technique has the potential to accelerate reaction times and improve yields for the synthesis of pyrrolidine (B122466) derivatives and their attachment to the naphthalene (B1677914) scaffold. tandfonline.comnih.gov

Biocatalysis: The use of enzymes to catalyze key synthetic steps could offer unparalleled stereoselectivity and sustainability.

Table 1: Comparison of Potential Synthetic Methodologies

MethodologyPotential AdvantagesKey Challenges
Catalytic C-H AminationHigh atom economy, reduced stepsCatalyst development, regioselectivity control
Flow ChemistryImproved safety, scalability, and purityInitial setup cost, optimization of flow parameters
Microwave-Assisted SynthesisRapid reaction times, increased yieldsScale-up limitations, potential for localized overheating
BiocatalysisHigh stereoselectivity, mild conditionsEnzyme stability and availability, substrate scope

Advanced Computational Approaches for Precise Structure-Function Prediction

Computational chemistry and molecular modeling are poised to play a pivotal role in elucidating the structure-function relationships of this compound and its prospective derivatives. nih.gov These in silico methods can significantly accelerate the drug discovery process by predicting biological activity, toxicity, and pharmacokinetic properties, thereby reducing the reliance on extensive and costly experimental screening. mdpi.comdrugtargetreview.com

Future computational studies will likely focus on:

Molecular Dynamics (MD) Simulations: To understand the conformational flexibility of the molecule and its interactions with biological targets such as proteins and nucleic acids. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): To provide a more accurate description of electronic effects within the molecule and its interactions at the active sites of biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling: To develop predictive models that correlate structural features with biological activity, guiding the design of more potent and selective analogs. mdpi.com

Machine Learning and Artificial Intelligence: To analyze large datasets from high-throughput screening and predict the properties of novel, un-synthesized compounds, thereby prioritizing synthetic efforts. nih.govmdpi.com

Table 2: Application of Computational Models in Predicting Molecular Properties

Computational MethodPredicted PropertyPotential Impact on Research
Molecular Dynamics (MD)Conformational dynamics, binding free energyUnderstanding target engagement and mechanism of action
QM/MMReaction mechanisms, electronic propertiesElucidating enzymatic reactions, designing catalysts
QSARBiological activity (e.g., IC50, Ki)Guiding lead optimization in drug discovery
Machine LearningADMET properties, solubilityEarly-stage filtering of drug candidates

Diversification of the Naphthalene and Pyrrolidine Scaffolds for Tuned Molecular Interactions

The structural versatility of this compound offers numerous opportunities for chemical modification to fine-tune its physicochemical properties and biological activity. Both the naphthalene core and the pyrrolidine rings can be systematically altered to probe their influence on molecular interactions. The naphthalene scaffold is a well-known building block in drug discovery, valued for its broad spectrum of biological activities. nih.govekb.egekb.eg Similarly, the pyrrolidine ring is a prevalent motif in many natural and synthetic bioactive compounds. mdpi.comwikipedia.orgfrontiersin.org

Key diversification strategies may include:

Substitution on the Naphthalene Ring: Introducing various functional groups (e.g., hydroxyl, amino, halogen) onto the naphthalene core can modulate its electronic properties, lipophilicity, and ability to form specific interactions with target biomolecules.

Modification of the Pyrrolidine Rings: Altering the substitution pattern on the pyrrolidine rings can influence their basicity, steric profile, and hydrogen bonding capacity. umn.edunih.gov This could be crucial for optimizing interactions with specific biological targets. nih.gov

Exploration of New Academic Research Avenues and Elucidation of Further Mechanistic Pathways

While the precise biological activities of this compound are yet to be fully elucidated, the known pharmacological profiles of related naphthalene and pyrrolidine derivatives suggest several promising areas for future investigation. ekb.egfrontiersin.org Naphthalene-based compounds have shown a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects. ekb.egnih.gov Pyrrolidine derivatives are also known to exhibit diverse biological activities. tandfonline.com

Future research is expected to explore:

Anticancer Activity: Given that many naphthalene derivatives exhibit cytotoxic properties, investigating the potential of this compound as an anticancer agent is a logical next step. nih.govrsc.org Mechanistic studies could focus on its interaction with DNA, topoisomerases, or other cancer-related targets.

Antimicrobial Properties: The increasing threat of antibiotic resistance necessitates the search for new antimicrobial agents. The potential of this compound against various bacterial and fungal strains should be systematically evaluated.

Neurological Applications: The pyrrolidine scaffold is present in numerous compounds with activity in the central nervous system. wikipedia.org Therefore, exploring the potential of this compound in the context of neurodegenerative diseases or as a modulator of neurotransmitter receptors is a viable research direction.

Materials Science: The rigid, aromatic nature of the naphthalene core combined with the functional pyrrolidine groups could make this compound and its derivatives interesting candidates for applications in materials science, such as in the development of novel organic semiconductors or sensors.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 1,4-Bis(pyrrolidin-1-ylmethyl)naphthalene?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A reflux system (e.g., dry xylenes at ~140°C) with acid catalysts (e.g., triflic acid) is effective for forming naphthalene derivatives. Reaction progress is monitored via TLC, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradients) . Crystallization for structural analysis is achieved by slow evaporation of ethyl acetate solutions .
  • Key Data :

StepConditionsMonitoring/PurificationYield
ReactionXylenes, reflux, 6 hTLC (disappearance of fluorescence)85%
PurificationSilica gel, 10% ethyl acetate in hexaneColumn chromatography85%

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Methodological Answer : SHELX programs (e.g., SHELXS97/SHELXL97) are used for structure solution and refinement. Dihedral angles between aromatic rings (e.g., ~60–67°) confirm substituent orientation, while C–H⋯H interactions reveal supramolecular packing . Atomic displacement parameters (Ų) and geometric parameters (bond lengths/angles) are critical for validating molecular geometry .

Q. What experimental designs minimize bias in toxicity studies for naphthalene derivatives?

  • Methodological Answer : Use the OHAT Risk of Bias Tool for animal studies. Key criteria include:

  • Randomization : Administered doses must be randomized .
  • Confounding variables : Account for species-specific metabolic pathways (e.g., inhalation vs. oral exposure in rodents) .
  • Detection bias : Validate exposure characterization via GC-MS or HPLC .
    • Risk of Bias Framework :
Bias TypeAssessment CriteriaExample (Animal Studies)
SelectionGroup appropriatenessUse inbred strains (e.g., Sprague-Dawley rats)
DetectionExposure confidenceQuantify metabolites in serum

Advanced Research Questions

Q. How can computational modeling predict the supramolecular assembly of this compound?

  • Methodological Answer : Mercury or PLATON software analyzes crystal packing using symmetry operations (e.g., helical chains along the b-axis). Density Functional Theory (DFT) calculates intermolecular interaction energies (e.g., van der Waals forces) . Compare predicted vs. experimental dihedral angles (e.g., 59–67°) to validate models .

Q. What strategies enhance the incorporation of this compound into metal-organic frameworks (MOFs)?

  • Methodological Answer : Use secondary building units (SBUs) with carboxylate or pyridyl ligands to coordinate the pyrrolidine nitrogen. For example, naphthalene dicarboxylate (ndc) linkers in MOFs can be substituted with pyrrolidinylmethyl groups. Porosity and stability are assessed via BET surface area analysis and PXRD .

Q. How does substituent modification (e.g., pyrrolidine vs. methoxy groups) affect biological activity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies using in vitro receptor binding assays (e.g., κ-opioid receptors). Replace pyrrolidine with bulkier groups (e.g., trifluoromethyl) and measure IC₅₀ values. Toxicity is assessed via hepatic/renal biomarkers (e.g., ALT, creatinine) in rodent models .

Data Contradictions & Resolution

  • Structural Flexibility : reports dihedral angles of 59–67° for methoxy-substituted analogs, suggesting similar flexibility for pyrrolidinylmethyl derivatives. Discrepancies in crystallographic parameters (e.g., displacement factors) require validation via high-resolution synchrotron data .
  • Toxicity Models : While naphthalene derivatives show respiratory toxicity in rodents, extrapolation to pyrrolidinylmethyl analogs requires caution due to metabolic differences (e.g., cytochrome P450 pathways) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.